![molecular formula C25H22ClN3O2 B2860220 4-[1-(3-氯苄基)-1H-苯并咪唑-2-基]-1-(2-甲氧基苯基)吡咯烷-2-酮 CAS No. 890632-84-5](/img/structure/B2860220.png)
4-[1-(3-氯苄基)-1H-苯并咪唑-2-基]-1-(2-甲氧基苯基)吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazole derivatives are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry . They are known for their diverse biological and clinical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. It is a colorless solid .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions, including nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .科学研究应用
钯(II)和铂(II)与苯并咪唑配体的配合物
Ghani 和 Mansour (2011) 对含有苯并咪唑配体的钯(II)和铂(II)配合物进行的研究重点关注它们的分子结构、振动频率和细胞毒性。这些配合物作为潜在的抗癌化合物合成,对各种癌细胞系表现出与顺铂相当的活性 (Ghani 和 Mansour,2011)。
H+/K+-ATP酶抑制剂
Ife 等人 (1989) 研究的苯并咪唑亚砜类抗分泌 H+/K+-ATP酶抑制剂说明了吡啶碱度在生理条件下实现高效力和稳定性的重要性。这项研究促进了像泮托拉唑这样的化合物的开发,表明苯并咪唑衍生物在治疗胃酸相关疾病等疾病中具有治疗潜力 (Ife 等,1989)。
EGFR 抑制剂的抗癌活性
Karayel (2021) 对带有 1,2,4-三唑作为 EGFR 抑制剂的苯并咪唑衍生物进行了分子稳定性、构象分析和分子对接研究。该研究突出了这些化合物的潜在抗癌活性,其中化合物 4 显示出最好的结合亲和力。这项研究强调了苯并咪唑衍生物在设计用于癌症治疗的新型治疗剂中的重要性 (Karayel,2021)。
血管舒张活性化合物
Nofal 等人 (2013) 探索了含有 1H-苯并咪唑-2-基功能的血管舒张活性 3-吡啶甲腈的合理设计、合成和 QSAR 研究。这项研究证明了此类化合物在开发治疗心血管疾病的新疗法中的潜在应用,突出了苯并咪唑衍生物的治疗多功能性 (Nofal 等,2013)。
作用机制
安全和危害
属性
IUPAC Name |
4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-31-23-12-5-4-11-22(23)28-16-18(14-24(28)30)25-27-20-9-2-3-10-21(20)29(25)15-17-7-6-8-19(26)13-17/h2-13,18H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOPYFOOPNSSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。